molecular formula C10H21NO2 B1204093 n,n,2-Triethyl-2-hydroxybutanamide CAS No. 58889-20-6

n,n,2-Triethyl-2-hydroxybutanamide

Cat. No.: B1204093
CAS No.: 58889-20-6
M. Wt: 187.28 g/mol
InChI Key: ATWJLADOLHOIHO-UHFFFAOYSA-N
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Description

N,N,2-Triethyl-2-hydroxybutanamide is a tertiary amide derivative characterized by a hydroxy-substituted carbon adjacent to the amide group. Its structure includes three ethyl groups attached to the nitrogen atom and a hydroxyl group at the second carbon of the butanamide backbone.

Properties

CAS No.

58889-20-6

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

N,N,2-triethyl-2-hydroxybutanamide

InChI

InChI=1S/C10H21NO2/c1-5-10(13,6-2)9(12)11(7-3)8-4/h13H,5-8H2,1-4H3

InChI Key

ATWJLADOLHOIHO-UHFFFAOYSA-N

SMILES

CCC(CC)(C(=O)N(CC)CC)O

Canonical SMILES

CCC(CC)(C(=O)N(CC)CC)O

Synonyms

HOE 17879
HOE-17879

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison requires analyzing structurally or functionally analogous amides. Below is a focused analysis based on available evidence and analogous compounds.

Structural Analogues

Example Compound: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Synthesis: Synthesized via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol .
  • Structural Features : Contains an N,O-bidentate directing group, enabling coordination with transition metals for C–H bond functionalization.
  • Key Differences :
    • Backbone : The analogous compound has a benzamide core with a branched hydroxyalkyl chain, whereas N,N,2-Triethyl-2-hydroxybutanamide has a linear aliphatic chain.
    • Substituents : The former includes a methylbenzoyl group and a dimethyl-substituted hydroxyethyl chain, while the latter features three ethyl groups on nitrogen and a simpler hydroxybutanamide framework.
Property This compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Molecular Formula C₁₀H₂₁NO₂ (hypothetical)* C₁₂H₁₇NO₂
Directing Group Potential O,N-chelation site Confirmed N,O-bidentate group
Synthetic Utility Not reported Metal-catalyzed C–H activation

Note: The molecular formula of this compound is inferred from its name; experimental validation is lacking.

Functional Analogues

Compounds with hydroxyamide motifs are often compared for their coordination chemistry. For instance:

  • N-Hydroxyphthalimide : A well-studied amide with a rigid aromatic backbone, widely used as a radical initiator. Unlike this compound, it lacks alkyl substituents on nitrogen, limiting its steric bulk and altering metal-binding selectivity.
  • N-Ethyl-2-hydroxypropionamide : Shares a hydroxy group on the amide backbone but has fewer ethyl groups, resulting in lower hydrophobicity and distinct reactivity in nucleophilic substitutions.

Research Findings and Limitations

  • In contrast, its structural analogue N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide has been fully characterized via NMR, X-ray crystallography, and elemental analysis , highlighting a critical gap in data for the former.

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